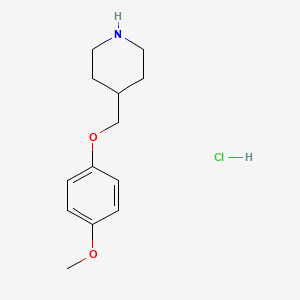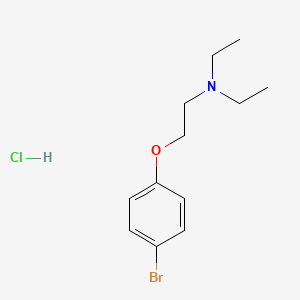
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Brominated Compounds
Environmental Presence and Toxicology of Brominated Phenols : Brominated phenols, like 2,4,6-Tribromophenol, have been studied for their environmental concentrations and toxicological effects. These compounds are used in the synthesis of brominated flame retardants and can degrade into various environmental matrices. Despite their widespread occurrence, there's limited knowledge about their toxicokinetics and toxicodynamics, underscoring the need for continued relevance and research in future years (Koch & Sures, 2018).
Novel Brominated Flame Retardants : The increase in novel brominated flame retardants (NBFRs) usage has prompted research into their occurrence in indoor air, dust, consumer goods, and food. This review highlights significant gaps in knowledge about many NBFRs, indicating a critical need for comprehensive environmental and health risk assessments (Zuiderveen, Slootweg, & de Boer, 2020).
Biotic and Abiotic Transformation of Brominated Compounds
- Transformation/Degradation of Tetrabromobisphenol A : Tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformations, resulting in over 100 identified degradation products. These processes are primarily through debromination and β-scission, leading to less brominated and potentially environmentally persistent compounds (Liu, Zhao, Qu, Shen, Shi, & Jiang, 2018).
Pharmacokinetics, Pharmacodynamics, and Toxicology of Related Compounds
- Psychedelic Drug Action Imaging Studies : Research on the neurochemistry and neurotoxicity of psychedelics, including substances with brominated structures, provides insights into their binding, metabolism, and effects on the brain. Imaging studies using PET and SPECT techniques have contributed to understanding the interaction of these compounds with brain receptors and their metabolic pathways (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIJUCNRKCUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638426 |
Source


|
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |
CAS RN |
14233-26-2 |
Source


|
| Record name | NSC159498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



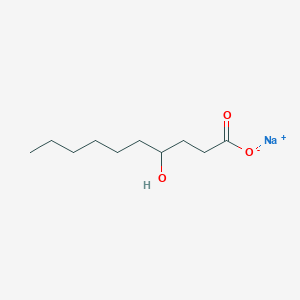
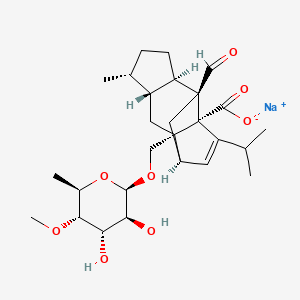
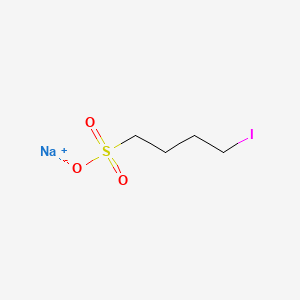
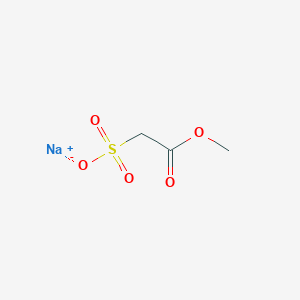
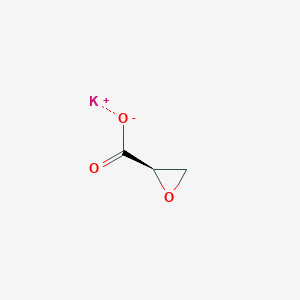

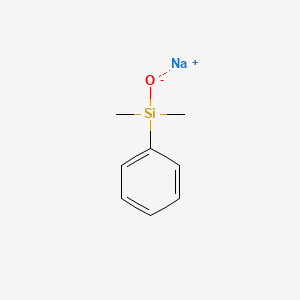
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
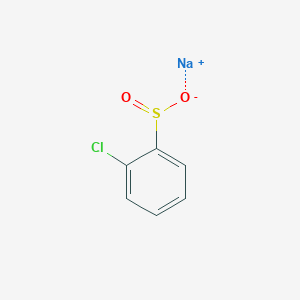
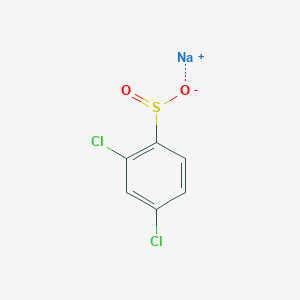
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
